Cas no 675126-09-7 ((1R,4R)-N-Desmethyl Sertraline Hydrochloride)

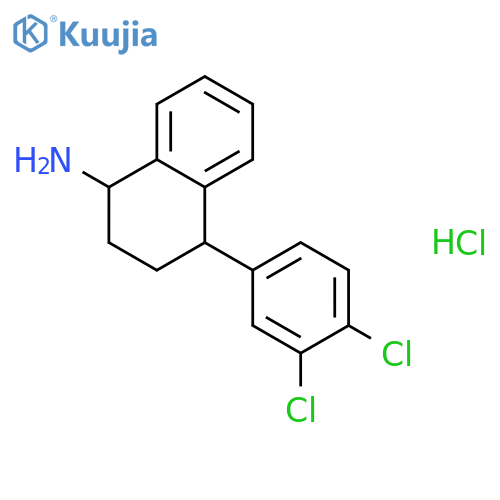

675126-09-7 structure

商品名:(1R,4R)-N-Desmethyl Sertraline Hydrochloride

(1R,4R)-N-Desmethyl Sertraline Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride, (1r,4r)-

- (1R,4R)-N-Desmethyl Sertraline Hydrochloride

- (1R,4R)-N-DESMETHYL SERTRALINE HYDROCHLORIDE,WHITE TO OFF-WHITE SOLID

- (1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine,hydrochloride

- DTXSID50747554

- 675126-09-7

- 1-Naphthalenamine,4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-,hydrochloride,(1R,4R)-

- (1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride

- (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- PD163993

- 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R,4R)-rel-

- (1R,4R)- 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride

-

- インチ: InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m1./s1

- InChIKey: YKXHIERZIRLOLD-INXKOZGQSA-N

- ほほえんだ: C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl

計算された属性

- せいみつぶんしりょう: 327.03500

- どういたいしつりょう: 327.034833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 309

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- ゆうかいてん: 250-252°C (dec.)

- PSA: 26.02000

- LogP: 6.42120

(1R,4R)-N-Desmethyl Sertraline Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D292106-1mg |

(1R,4R)-N-Desmethyl Sertraline Hydrochloride |

675126-09-7 | 1mg |

$ 155.00 | 2023-09-08 | ||

| TRC | D292106-5mg |

(1R,4R)-N-Desmethyl Sertraline Hydrochloride |

675126-09-7 | 5mg |

$656.00 | 2023-05-18 | ||

| 1PlusChem | 1P00FDXB-1mg |

1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- |

675126-09-7 | ≥95% | 1mg |

$224.00 | 2024-04-22 | |

| A2B Chem LLC | AH17087-1mg |

1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- |

675126-09-7 | ≥95% | 1mg |

$153.00 | 2024-04-19 | |

| TRC | D292106-10mg |

(1R,4R)-N-Desmethyl Sertraline Hydrochloride |

675126-09-7 | 10mg |

$ 1183.00 | 2023-09-08 | ||

| Chemenu | CM236094-1g |

(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

675126-09-7 | 97% | 1g |

$3920 | 2023-01-07 | |

| Chemenu | CM236094-5g |

(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

675126-09-7 | 97% | 5g |

$9800 | 2023-01-07 | |

| TRC | D292106-2mg |

(1R,4R)-N-Desmethyl Sertraline Hydrochloride |

675126-09-7 | 2mg |

$278.00 | 2023-05-18 |

(1R,4R)-N-Desmethyl Sertraline Hydrochloride 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

675126-09-7 ((1R,4R)-N-Desmethyl Sertraline Hydrochloride) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 42464-96-0(NNMTi)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量